4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
“4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” typically involves the following steps:
Formation of the Benzothiadiazine Core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The isobutyl, methyl, and carboxamide groups are introduced through various substitution reactions, often using reagents like alkyl halides and amines.
Oxidation: The final step involves the oxidation of the benzothiadiazine core to introduce the dioxide functionality, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can be used to modify the dioxide functionality or other substituents.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed to introduce or modify substituents on the benzothiadiazine core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, amines, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Benzothiadiazine derivatives are used as catalysts in various organic reactions.
Material Science: These compounds are used in the development of advanced materials such as polymers and nanomaterials.
Biology
Enzyme Inhibition: Some benzothiadiazine derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Cell Signaling: These compounds can modulate cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: Benzothiadiazine derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Industry
Agriculture: These compounds are used as agrochemicals for pest control and plant growth regulation.
Pharmaceuticals: They are used as intermediates in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of “4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors to modulate signaling pathways.
Altering Ion Channels: Affecting the function of ion channels to influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine Derivatives: Compounds with similar core structures but different substituents.
Sulfonamide Derivatives: Compounds with sulfonamide groups that exhibit similar biological activities.
Uniqueness
“4-isobutyl-3-methyl-N-(3-methylbutyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide” is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other benzothiadiazine derivatives.
Properties
Molecular Formula |
C18H27N3O3S |
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Molecular Weight |
365.5 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C18H27N3O3S/c1-12(2)8-9-19-18(22)15-6-7-16-17(10-15)25(23,24)20-14(5)21(16)11-13(3)4/h6-7,10,12-13H,8-9,11H2,1-5H3,(H,19,22) |
InChI Key |
KCGURJYMBFEBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1CC(C)C)C=CC(=C2)C(=O)NCCC(C)C |
Origin of Product |
United States |
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